molecular formula C13H10F2O2 B2974580 4-(Benzyloxy)-2,3-difluorophenol CAS No. 271254-90-1

4-(Benzyloxy)-2,3-difluorophenol

Cat. No.: B2974580
CAS No.: 271254-90-1
M. Wt: 236.218
InChI Key: LAHDIBOQQCUSEG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,3-difluorophenol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,3-difluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the benzoylation of substituted phenols followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,3-difluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring.

Scientific Research Applications

4-(Benzyloxy)-2,3-difluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,3-difluorophenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry. These properties differentiate it from similar compounds and make it a valuable molecule for various applications.

Properties

IUPAC Name

2,3-difluoro-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHDIBOQQCUSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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